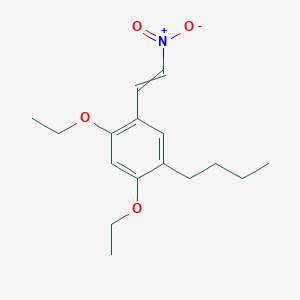![molecular formula C27H30N2O3 B14359039 Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]- CAS No. 93035-08-6](/img/structure/B14359039.png)
Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]- typically involves multi-step organic reactions. The process may start with the preparation of the 2,4-dimethoxyphenyl ethanone, followed by the introduction of the diphenylmethyl piperazine moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other piperazine derivatives with varying substituents on the aromatic rings or the piperazine moiety. Examples include:
- Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(methyl)-1-piperazinyl]-
- Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(phenyl)-1-piperazinyl]-
Uniqueness
Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]- is unique due to its specific substituents, which may confer distinct pharmacological properties and reactivity compared to other similar compounds
Conclusion
Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]- is a compound of significant interest due to its complex structure and potential applications
属性
CAS 编号 |
93035-08-6 |
|---|---|
分子式 |
C27H30N2O3 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
2-(4-benzhydrylpiperazin-1-yl)-1-(2,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C27H30N2O3/c1-31-23-13-14-24(26(19-23)32-2)25(30)20-28-15-17-29(18-16-28)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,27H,15-18,20H2,1-2H3 |
InChI 键 |
YQYPRPQQPSCZJD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal](/img/structure/B14359014.png)


![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
methyl}benzoate](/img/structure/B14359060.png)

